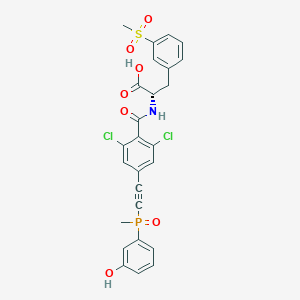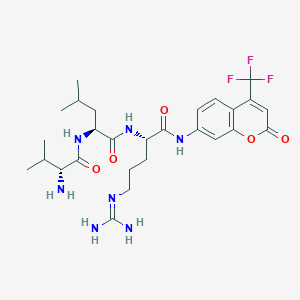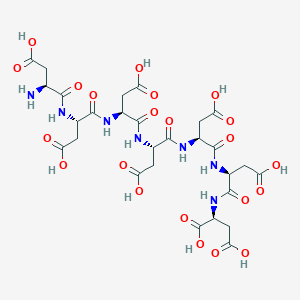
SAAP Fraction 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SAAP Fraction 3 is an antimicrobial peptide known for its bactericidal properties. It is particularly effective against Pasteurella haemolytica in zinc-saline buffer . This compound is derived from ovine pulmonary surfactant-associated anionic peptides and has a molecular weight of 823.63 g/mol with the formula C28H37N7O22 .
准备方法
Synthetic Routes and Reaction Conditions
SAAP Fraction 3 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
SAAP Fraction 3 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves the use of amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and protecting groups such as fluorenylmethyloxycarbonyl (Fmoc). The reactions are carried out in anhydrous conditions to prevent hydrolysis .
Major Products Formed
The primary product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
科学研究应用
SAAP Fraction 3 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in innate immunity and its interactions with bacterial membranes.
Medicine: Explored for its potential as an antimicrobial agent against antibiotic-resistant bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials.
作用机制
SAAP Fraction 3 exerts its antimicrobial effects by interacting with bacterial membranes, leading to membrane disruption and cell lysis. The peptide binds to the bacterial surface and inserts itself into the lipid bilayer, causing destabilization and permeabilization of the membrane. This results in the leakage of cellular contents and ultimately, bacterial cell death .
相似化合物的比较
Similar Compounds
SAAP-148: Another antimicrobial peptide with similar bactericidal properties.
LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.
OP-145: A peptide derived from LL-37 with enhanced stability and activity.
Uniqueness
SAAP Fraction 3 is unique due to its specific activity against Pasteurella haemolytica and its stability in zinc-saline buffer. Unlike some other antimicrobial peptides, it maintains its activity under these specific conditions, making it particularly useful for targeted applications .
属性
分子式 |
C28H37N7O22 |
|---|---|
分子量 |
823.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C28H37N7O22/c29-8(1-15(36)37)22(50)30-9(2-16(38)39)23(51)31-10(3-17(40)41)24(52)32-11(4-18(42)43)25(53)33-12(5-19(44)45)26(54)34-13(6-20(46)47)27(55)35-14(28(56)57)7-21(48)49/h8-14H,1-7,29H2,(H,30,50)(H,31,51)(H,32,52)(H,33,53)(H,34,54)(H,35,55)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,56,57)/t8-,9-,10-,11-,12-,13-,14-/m0/s1 |
InChI 键 |
FRNZNMJTGKCIJD-DXCABUDRSA-N |
手性 SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
规范 SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


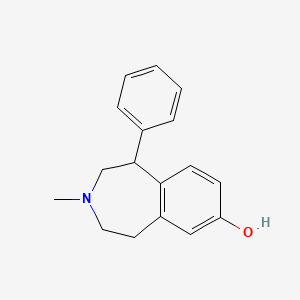
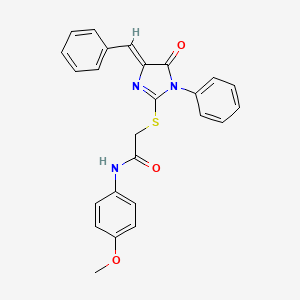

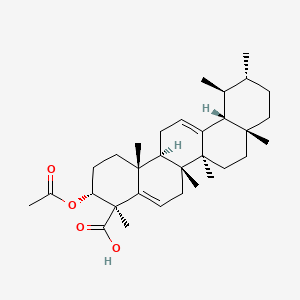
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

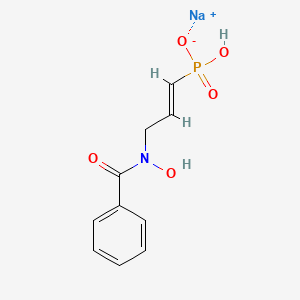
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

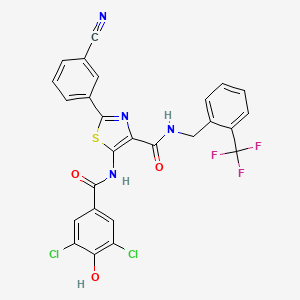
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
